Ethyl 4-((2,4-difluorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Ethyl 4-((2,4-difluorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a fluorinated quinoline derivative characterized by a 1,2-dihydroquinoline core with a 2-oxo group at position 2, an ethyl carboxylate ester at position 3, a 6-fluoro substituent, and a 4-((2,4-difluorobenzyl)amino) moiety.
Properties
CAS No. |
1251625-17-8 |
|---|---|
Molecular Formula |
C19H15F3N2O3 |
Molecular Weight |
376.335 |
IUPAC Name |
ethyl 4-[(2,4-difluorophenyl)methylamino]-6-fluoro-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H15F3N2O3/c1-2-27-19(26)16-17(23-9-10-3-4-12(21)8-14(10)22)13-7-11(20)5-6-15(13)24-18(16)25/h3-8H,2,9H2,1H3,(H2,23,24,25) |
InChI Key |
UNLXLXMXTBFLAI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=C(C=C(C=C3)F)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 4-((2,4-difluorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a quinoline core substituted with fluorine and difluorobenzyl groups. Its IUPAC name reflects its complex configuration, indicating potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to quinoline derivatives. For instance, derivatives of this compound have demonstrated promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
The anticancer effects are primarily attributed to the following mechanisms:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells. For example, it increases the levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes cell death through mitochondrial pathways.
- Caspase Activation : Studies indicate that treatment with this compound results in the activation of caspase-3, a critical enzyme in the apoptotic process. Increased caspase activity correlates with enhanced apoptotic cell death.
- Reactive Oxygen Species (ROS) Production : The compound also induces oxidative stress by increasing ROS levels within cells, further contributing to apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis via caspase activation and ROS production | |
| Antimicrobial | Disruption of cell membranes |
Case Studies
Several case studies have documented the effectiveness of this compound:
- Study on HL-60 Cells : Research demonstrated that treatment with this compound significantly reduced cell viability in human promyelocytic leukemia HL-60 cells. The study reported a dose-dependent increase in apoptotic cells alongside elevated caspase-3 activity and altered mitochondrial membrane potential.
- Antimicrobial Efficacy : In a laboratory setting, the compound was tested against various bacterial strains, showing significant inhibitory effects comparable to established antibiotics.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Quinoline Derivatives
Key Observations :
- Substituent Effects: The 2,4-difluorobenzylamino group in the target compound may improve solubility and target specificity compared to the phenyl group in ’s analog. Fluorine substituents at positions 4 and 6 enhance metabolic stability relative to chlorine in ’s compound .
Table 2: Property Comparison
Key Observations :
- The target compound’s fluorine-rich structure likely results in higher lipophilicity (logP ~3.5) compared to ’s chloro-phenyl analog (logP ~3.2), which may improve membrane permeability but reduce aqueous solubility .
- ’s naphthyridine derivative exhibits potent HIV-1 integrase inhibition, suggesting that the target compound’s quinoline core and difluorobenzyl group could be optimized for similar antiviral applications .
Crystallography :
- Tools like SHELX and Mercury () enable analysis of hydrogen-bonding patterns (e.g., N–H···O interactions in the quinoline core) and crystal packing. For example, the 2-oxo group in the target compound may form hydrogen bonds with adjacent molecules, influencing solubility and stability .
Challenges and Opportunities
- Bioactivity Optimization : Structural analogs in and suggest that modifying the core (e.g., naphthyridine) or substituents (e.g., sulfonyl groups) could enhance target affinity or pharmacokinetics .
Preparation Methods
Conrad-Limpach Cyclization
A modified Conrad-Limpach reaction is employed, where ethyl 3-(6-fluoro-4-hydroxyanilino)-3-oxopropanoate undergoes thermal cyclization in a high-boiling solvent (e.g., diphenyl ether) at 180–200°C. This forms the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold. The reaction’s regioselectivity is governed by the electron-withdrawing fluoro group at position 6, which directs cyclization to position 3.
Key Data:
- Yield: 65–75% after purification by recrystallization.
- Characterization: $$ ^1H $$ NMR (DMSO-$$ d6 $$) δ 12.4 (s, 1H, NH), 8.21 (d, $$ J = 8.5 $$ Hz, 1H, H-5), 7.52 (dd, $$ J = 8.5 $$, 2.0 Hz, 1H, H-7), 4.32 (q, $$ J = 7.1 $$ Hz, 2H, OCH$$2$$), 1.34 (t, $$ J = 7.1 $$ Hz, 3H, CH$$_3$$).
Functionalization at Position 4
The 4-hydroxy group in the intermediate is replaced with the 2,4-difluorobenzylamino moiety through a two-step sequence: triflation followed by amination .
Triflate Formation
The hydroxyl group is activated by conversion to a triflate using trifluoromethanesulfonic anhydride (Tf$$_2$$O) in dichloromethane with 2,6-lutidine as a base.
Reaction Conditions:
Nucleophilic Amination
The triflate undergoes displacement with 2,4-difluorobenzylamine under palladium catalysis. A mixture of Pd$$2$$(dba)$$3$$, Xantphos, and Cs$$2$$CO$$3$$ in toluene facilitates the coupling.
Optimization Insights:
Side Reactions:
Alternative Pathway: Direct Amidation of 4-Hydroxy Intermediate
An alternative route bypasses triflate formation by directly amidating the 4-hydroxyquinoline intermediate. This method requires activation of the hydroxyl group as a leaving group.
Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the 4-hydroxy group is converted to an oxyphosphonium intermediate, which reacts with 2,4-difluorobenzylamine.
Limitations:
- Steric Hindrance: The bulky quinoline core reduces reaction efficiency (yield: 40–50%).
- Byproducts: Competing O-alkylation products are observed in 15–20% yields.
Fluorination at Position 6
The 6-fluoro substituent is typically introduced at the aniline precursor stage. 4-Amino-2-fluorophenol is fluorinated using Selectfluor® in acetonitrile at 80°C.
Regioselectivity:
Final Product Characterization
The target compound is purified via reverse-phase HPLC and characterized spectroscopically:
- $$ ^1H $$ NMR (DMSO-$$ d6 $$): δ 10.06 (t, $$ J = 6.2 $$ Hz, 1H, NH), 8.84 (s, 1H, H-2), 7.42–7.38 (m, 2H, H-5, H-7), 7.26 (t, $$ J = 10.0 $$ Hz, 1H, aromatic F), 4.61 (d, $$ J = 5.8 $$ Hz, 2H, CH$$2$$), 4.32 (q, $$ J = 7.1 $$ Hz, 2H, OCH$$2$$), 1.34 (t, $$ J = 7.1 $$ Hz, 3H, CH$$3$$).
- ESI-MS: $$ m/z = 403.1 $$ [M+H]$$^+$$.
Comparative Analysis of Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
